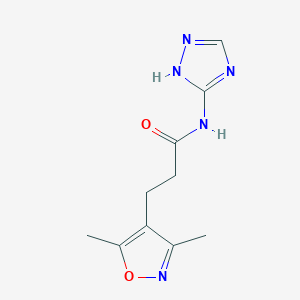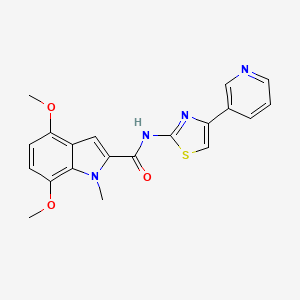![molecular formula C22H22N2O4 B10987822 N-[2-(1H-pyrrol-1-yl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B10987822.png)
N-[2-(1H-pyrrol-1-yl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetylpyrrole , is an organic compound. Its chemical formula is C14H15NO4 . The compound features a pyrrole ring and a furochromone moiety, making it structurally intriguing .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for 2-acetylpyrrole. One common method involves the reaction of pyrrole with acetyl chloride or acetic anhydride. The resulting product undergoes further cyclization to form the furochromone ring system. The reaction conditions typically involve acidic or Lewis acid catalysis.
Industrial Production: While not widely produced industrially, 2-acetylpyrrole can be synthesized on a laboratory scale. Its industrial applications are limited due to its specialized nature.
Chemical Reactions Analysis
Reactivity: 2-acetylpyrrole participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The acetyl group can be substituted with other functional groups.
Cyclization: The pyrrole and furochromone rings can undergo intramolecular cyclization.
Acetylating Agents: Acetyl chloride, acetic anhydride.
Oxidizing Agents: Mild oxidants like chromic acid or potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Catalysts: Lewis acids such as aluminum chloride.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to the carboxylic acid form, while reduction produces the alcohol derivative.
Scientific Research Applications
2-acetylpyrrole finds applications in:
Flavor and Fragrance Industry: It contributes to the aroma of baked goods, coffee, and roasted foods.
Biological Studies: Researchers use it as a model compound to study pyrrole chemistry and furochromone derivatives.
Medicinal Chemistry: Its structural motifs inspire drug design.
Mechanism of Action
The exact mechanism of action remains context-dependent. its aromatic nature suggests potential interactions with receptors or enzymes. Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
2-acetylpyrrole shares similarities with other pyrrole derivatives, such as 2-ethylpyrrole (C6H9N) and 1-methylpyrrole (C5H7N) . Its unique combination of pyrrole and furochromone functionalities sets it apart.
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C22H22N2O4/c1-13-15(3)27-19-12-20-17(10-16(13)19)14(2)18(22(26)28-20)11-21(25)23-6-9-24-7-4-5-8-24/h4-5,7-8,10,12H,6,9,11H2,1-3H3,(H,23,25) |
InChI Key |
IAVIQAFDJFYABB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCN4C=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10987743.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10987748.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10987749.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyethyl)furan-2-carboxamide](/img/structure/B10987753.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide](/img/structure/B10987754.png)
![4-(1,3-benzothiazol-2-yl)-1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10987756.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10987779.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B10987782.png)

![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10987799.png)
![N-(3-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10987803.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10987809.png)
![6-(2-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10987813.png)
